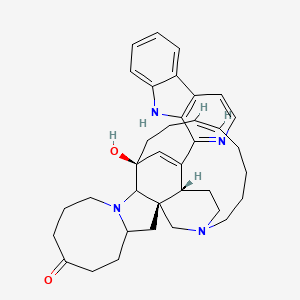
Manzamine E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manzamine E is a member of the manzamine family, a class of marine alkaloids isolated from marine sponges. These compounds are known for their complex structures and diverse biological activities. This compound, like its relatives, features a unique polycyclic structure that includes a β-carboline moiety. The manzamine family has garnered significant interest due to its potential therapeutic applications, including antimicrobial, antimalarial, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of manzamine E involves several intricate steps due to its complex structure. One common approach includes the stereoselective Michael nitro olefin addition, followed by a nitro-Mannich/lactamization cascade, iminium ion cyclization, and stereoselective ring-closing metathesis . These steps require precise control of reaction conditions to ensure the correct stereochemistry and formation of the desired polycyclic framework.
Industrial Production Methods: Industrial-scale production of this compound typically involves extraction from marine sponges, followed by purification. The fresh sponge is extracted with acetone, and the total alkaloid fraction is obtained using an acid-base partition scheme. This is followed by fractionation using silica gel vacuum liquid chromatography . This method allows for the isolation of this compound in sufficient quantities for further research and potential therapeutic use.
化学反応の分析
Types of Reactions: Manzamine E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to introduce oxygen functionalities into the this compound structure.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides to introduce various substituents.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated analogs. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
科学的研究の応用
作用機序
Manzamine E shares structural similarities with other manzamine alkaloids, such as manzamine A, manzamine B, and ircinal A. These compounds also feature a β-carboline moiety and exhibit similar biological activities . this compound is unique in its specific structural modifications, which contribute to its distinct biological profile. For instance, this compound has shown potent activity against certain cancer cell lines and infectious agents, making it a valuable addition to the manzamine family .
類似化合物との比較
- Manzamine A
- Manzamine B
- Ircinal A
- 12,34-Oxamanzamine E
- 8-Hydroxymanzamine A
特性
分子式 |
C36H44N4O2 |
|---|---|
分子量 |
564.8 g/mol |
IUPAC名 |
(1R,2R,13S,16Z)-13-hydroxy-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one |
InChI |
InChI=1S/C36H44N4O2/c41-26-10-9-20-40-25(13-14-26)22-35-24-39-19-8-4-2-1-3-7-17-36(42,34(35)40)23-29(30(35)16-21-39)32-33-28(15-18-37-32)27-11-5-6-12-31(27)38-33/h1,3,5-6,11-12,15,18,23,25,30,34,38,42H,2,4,7-10,13-14,16-17,19-22,24H2/b3-1-/t25?,30-,34?,35-,36-/m0/s1 |
InChIキー |
LTHULOBARTYAMF-JUOMLHCBSA-N |
異性体SMILES |
C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)(C4[C@]3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |
正規SMILES |
C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



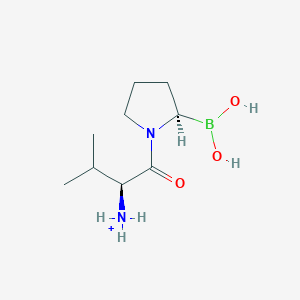
![1-(6-Chloronaphthalen-2-yl)sulfonyl-4-[(1-pyridin-4-ylpiperidin-4-yl)methyl]piperazine](/img/structure/B10850301.png)
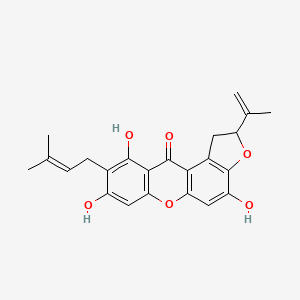
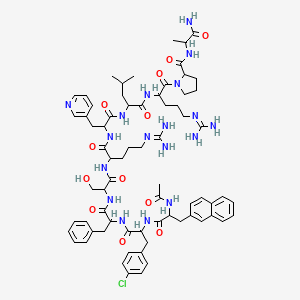
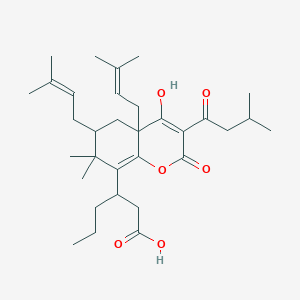
![(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl) N-ethylcarbamate](/img/structure/B10850317.png)
![[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate](/img/structure/B10850323.png)
![bis[(1R,9R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] butanedioate](/img/structure/B10850326.png)
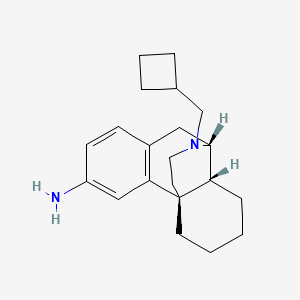
![[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]urea](/img/structure/B10850332.png)
![[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate](/img/structure/B10850337.png)
![[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate](/img/structure/B10850339.png)
![[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-ethylcarbamate](/img/structure/B10850349.png)
